

In-Depth Technical Guide to 2-Phenyl-1-propanol (CAS 1123-85-9)

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Compound of Interest

Compound Name: 2-Phenyl-1-propanol

Cat. No.: B072363

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Phenyl-1-propanol** (CAS 1123-85-9), a versatile aromatic alcohol. The document details its chemical and physical properties, analytical data, and known synthesis methodologies. Furthermore, it explores its biological activities, potential mechanisms of action, and associated hazards and toxicological data. This guide is intended to be a valuable resource for professionals in research, drug development, and various industrial applications by consolidating key technical information, including experimental protocols and diagrammatic representations of workflows and potential biological pathways.

Chemical and Physical Properties

2-Phenyl-1-propanol, also known as hydratropic alcohol or β -methylphenethyl alcohol, is a colorless to pale yellow viscous liquid with a characteristic aromatic odor. It is an organic compound featuring a propanol backbone with a phenyl group attached to the second carbon. [1] Its solubility is limited in water but good in organic solvents, a property attributed to its hydrophobic phenyl group.[1]

Table 1: Physicochemical Properties of **2-Phenyl-1-propanol**

Property	Value	Reference(s)
CAS Number	1123-85-9	[1]
Molecular Formula	C ₉ H ₁₂ O	[1]
Molecular Weight	136.19 g/mol	[2]
Appearance	Colorless to pale yellow viscous liquid	[3][4]
Density	0.975 g/mL at 25 °C	[5]
Boiling Point	110-111 °C at 10 mmHg	[5]
Melting Point	-37 °C	[6]
Flash Point	94 °C (201.2 °F) - closed cup	[5]
Refractive Index (n _{20/D})	1.526	[5]
Water Solubility	Insoluble	[6]
LogP	1.78240	[6]

Table 2: Chemical Identifiers for **2-Phenyl-1-propanol**

Identifier	Value	Reference(s)
IUPAC Name	2-phenylpropan-1-ol	[7]
Synonyms	(±)-2-Phenyl-1-propanol, β- Methylphenethyl alcohol, Hydratropic alcohol	[1][5]
SMILES	<chem>CC(CO)C1=CC=CC=C1</chem>	[1]
InChI	InChI=1S/C9H12O/c1-8(7- 10)9-5-3-2-4-6-9/h2- 6,8,10H,7H2,1H3	[1]
InChIKey	RNDNSYIPLPAXAZ- UHFFFAOYSA-N	[1]

Synthesis and Analytical Data

Synthesis Protocols

2-Phenyl-1-propanol can be synthesized through various organic chemistry reactions. Two common methods are the Grignard reaction and the reduction of a corresponding ketone.

2.1.1. Grignard Reaction

A prevalent method for synthesizing **2-phenyl-1-propanol** involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an aldehyde, like propanal. The subsequent hydrolysis of the intermediate magnesium alkoxide yields the final product.

Experimental Protocol: Grignard Synthesis of **2-Phenyl-1-propanol** (Generalized)

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. Bromobenzene, dissolved in anhydrous diethyl ether, is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.
- **Reaction with Aldehyde:** The Grignard reagent is cooled in an ice bath, and a solution of propanal in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature to ensure completion.
- **Hydrolysis:** The reaction mixture is carefully poured into a beaker containing crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium alkoxide intermediate.
- **Extraction and Purification:** The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Workflow for the Grignard synthesis of **2-Phenyl-1-propanol**.

Analytical Data

The structure of **2-Phenyl-1-propanol** can be confirmed using various spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy of **2-Phenyl-1-propanol** will show characteristic signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
 - ^{13}C NMR spectroscopy will display distinct signals for the different carbon atoms in the molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, the methine carbon, and the methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum of **2-Phenyl-1-propanol** exhibits a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, which is characteristic of the O-H stretching vibration of the alcohol functional group. Other significant peaks include those for C-H stretching of the aromatic ring and the alkyl groups, as well as C=C stretching of the aromatic ring.
- Mass Spectrometry (MS): The mass spectrum of **2-Phenyl-1-propanol** shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will include characteristic fragments resulting from the loss of water, a methyl group, or other parts of the molecule.

Biological Activities and Potential Mechanisms of Action

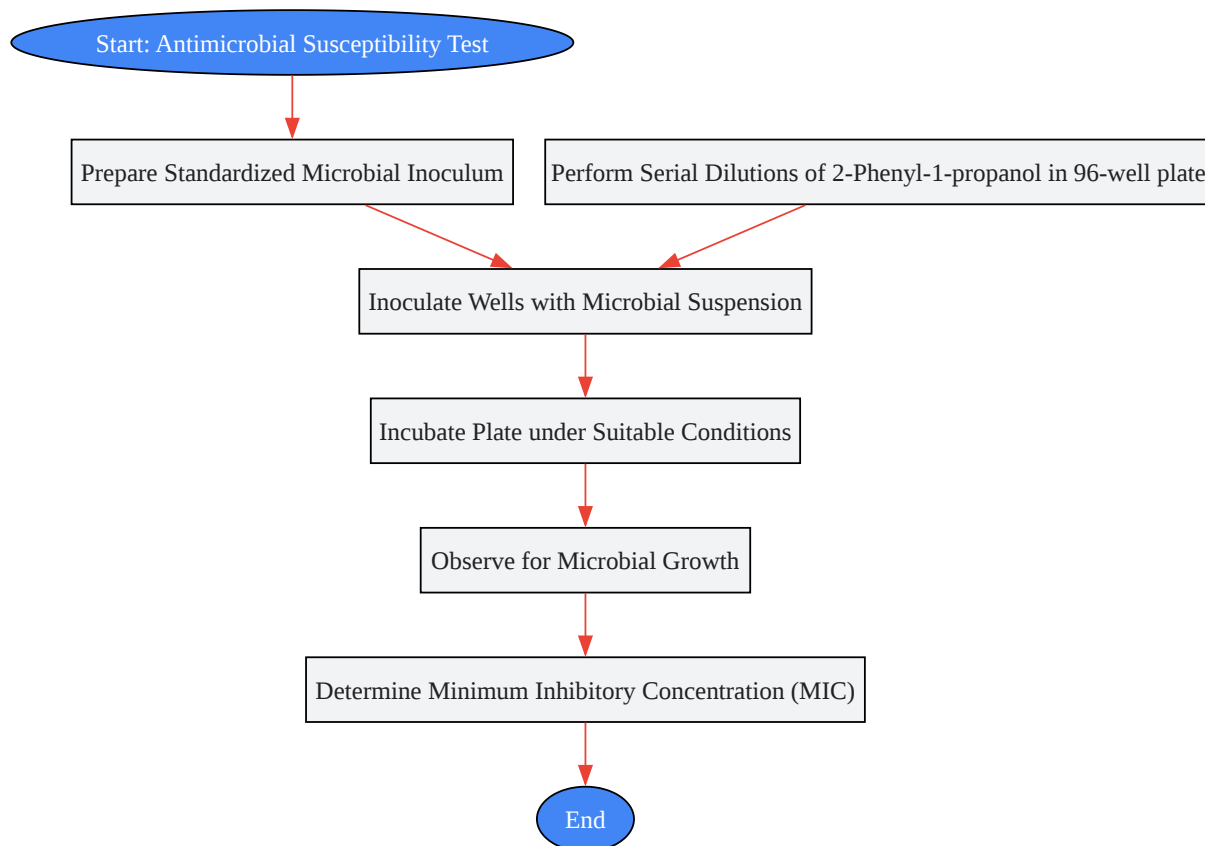
While extensive research on the specific signaling pathways of **2-Phenyl-1-propanol** is limited, studies on the broader class of phenylpropanoids suggest several biological activities, including antimicrobial, antioxidant, anti-inflammatory, and vasorelaxant effects.^{[3][6]}

Antimicrobial Activity

Phenylpropanoids are known to possess antimicrobial properties.^[3] The proposed mechanism of action for simple alcohols and phenolic compounds often involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell lysis.^[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution - Generalized)

- Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).
- Serial Dilution: **2-Phenyl-1-propanol** is serially diluted in a 96-well microtiter plate containing a liquid growth medium to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of **2-Phenyl-1-propanol** that completely inhibits the visible growth of the microorganism.



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Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

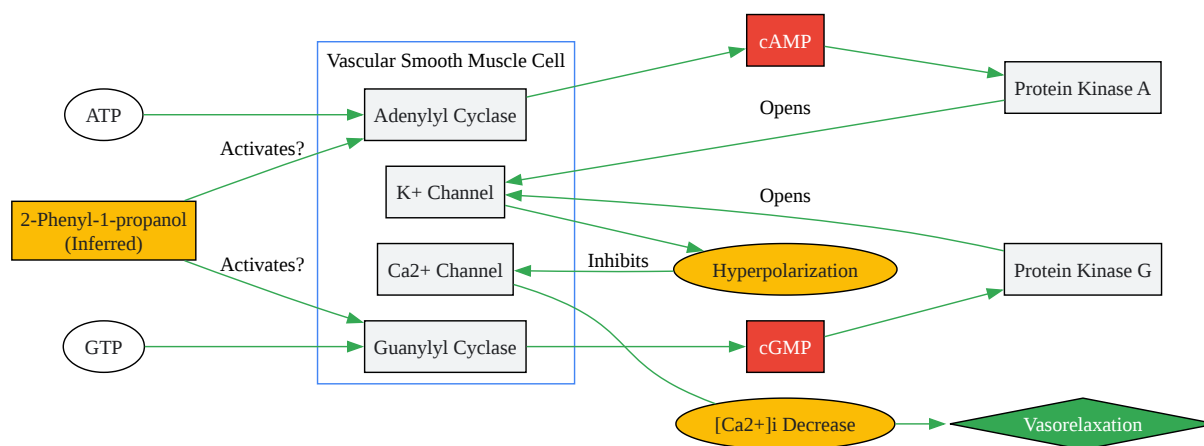
The hydroxyl group in **2-Phenyl-1-propanol** may contribute to its potential antioxidant properties by scavenging free radicals.[9] Several in vitro assays can be employed to evaluate the antioxidant capacity of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay (Generalized)

- **Reagent Preparation:** A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- **Sample Preparation:** Various concentrations of **2-Phenyl-1-propanol** are prepared in a suitable solvent.
- **Reaction:** The DPPH solution is added to the sample solutions and incubated in the dark at room temperature.
- **Measurement:** The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
- **Calculation:** The percentage of radical scavenging activity is calculated relative to a control.

Vasorelaxant Effects and Potential Signaling Pathway

Studies on structurally related phenylpropanoids and a nitro-derivative of 1-phenyl-1-propanol suggest a potential for vasorelaxant effects.^{[1][10][11]} A study on 2-nitro-1-phenyl-1-propanol demonstrated that its vasorelaxant effects on rat coronary arteries likely involve the production of cyclic nucleotides (cGMP and cAMP) and membrane hyperpolarization.^[11] This effect was shown to be independent of nitric oxide synthase. It is plausible that **2-Phenyl-1-propanol** could exert similar effects, although direct evidence is currently lacking. The proposed mechanism involves the activation of adenylyl cyclase and guanylyl cyclase, leading to an increase in intracellular cAMP and cGMP, respectively. These cyclic nucleotides can then activate protein kinases (PKA and PKG), which in turn can lead to the opening of potassium channels, causing hyperpolarization and a decrease in intracellular calcium concentration, ultimately resulting in smooth muscle relaxation.



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Inferred vasorelaxant signaling pathway for **2-Phenyl-1-propanol**.

Hazards and Toxicological Information

2-Phenyl-1-propanol is considered to have moderate acute toxicity if swallowed and may cause skin and eye irritation.[4][12] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: Toxicological Data for **2-Phenyl-1-propanol**

Test	Species	Route	Value	Reference(s)
LD50 (Lethal Dose, 50%)	Rat	Oral	2300 mg/kg	[6]
LD50 (Lethal Dose, 50%)	Mouse	Oral	1600 mg/kg	[12]
LD50 (Lethal Dose, 50%)	Rabbit	Skin	>5 g/kg	[6]
TDLo (Lowest Published Toxic Dose)	Rat	Oral	14105 mg/kg/13W-C	[6]

Experimental Protocol: Acute Oral Toxicity (LD50) Study (Generalized - based on OECD Guidelines)

- **Animal Selection:** Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.
- **Dose Administration:** The test substance is administered orally by gavage in graduated doses to several groups of animals. A limit test may first be performed at a high dose level.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.
- **Necropsy:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- **Data Analysis:** The LD50 value is calculated using appropriate statistical methods (e.g., Probit analysis).

Conclusion

2-Phenyl-1-propanol (CAS 1123-85-9) is a well-characterized aromatic alcohol with applications in various industries, particularly in the formulation of fragrances and flavors. Its chemical and physical properties, along with its synthesis and analytical profiles, are well-

documented. While its biological activities as an antimicrobial and antioxidant agent are suggested by its chemical class, further research is required to fully elucidate the specific mechanisms and signaling pathways involved. The potential for vasorelaxant effects, inferred from related compounds, presents an interesting avenue for future investigation in drug development. As with any chemical, proper safety precautions should be observed during its handling and use. This guide serves as a foundational resource for researchers and scientists working with this compound.

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